molecular formula C15H15NO3 B2640889 4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid CAS No. 1424995-09-4

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

Cat. No.: B2640889
CAS No.: 1424995-09-4
M. Wt: 257.289
InChI Key: HAVPFQJAHSEQAC-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a carbazole derivative characterized by a 4,4-dimethyl substitution on the tetrahydro ring and a ketone group at position 1. Its molecular formula is C₁₄H₁₄N₂O₃, with a molecular weight of 258.27 g/mol .

Properties

IUPAC Name

5,5-dimethyl-8-oxo-7,9-dihydro-6H-carbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-15(2)6-5-11(17)13-12(15)9-7-8(14(18)19)3-4-10(9)16-13/h3-4,7,16H,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVPFQJAHSEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions to form the carbazole core, followed by functional group modifications to introduce the carboxylic acid and ketone groups . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of carbazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds related to 4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) . The structure-activity relationship (SAR) analysis suggests that modifications in the carbazole core can enhance cytotoxicity against various cancer types.

Neuropharmacological Applications
Carbazole derivatives have been investigated for their neuropharmacological effects. The presence of the tetrahydrocarbazole framework has been linked to central nervous system activity, making these compounds candidates for developing new antiemetic and neuroprotective agents . The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for neurological disorders.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization to yield new derivatives with enhanced biological activities. For example, it has been used in the synthesis of indole-type alkaloids and other biologically relevant molecules .

Synthesis of Polycyclic Compounds
Recent studies highlight its role in synthesizing polycyclic fused indolines through cycloaddition reactions. These reactions facilitate the construction of complex molecular architectures that are difficult to achieve through traditional synthetic routes . The ability to form multiple rings enhances the compound's utility in drug design.

Material Science

Fluorescent Materials
Compounds based on the carbazole structure are known for their fluorescent properties. This characteristic makes them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices can enhance the performance of these materials by improving their luminescence efficiency .

Case Study 1: Anticancer Activity

In a study examining a series of carbazole derivatives, it was found that modifications at specific positions significantly increased cytotoxicity against breast and prostate cancer cell lines. For instance, introducing electron-withdrawing groups at the 5-position of the carbazole core resulted in enhanced antiproliferative activity .

Case Study 2: Neuropharmacological Effects

A derivative containing the tetrahydrocarbazole moiety demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases. The study reported improved cognitive function and reduced neuronal loss when administered prior to neurotoxic insults .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

  • 4,4-Dimethyl vs. The ketone at position 1 may enhance hydrogen-bonding interactions with biological targets .
  • 9-Substituted Derivatives : Compounds like 39s (cyclobutylmethyl) and 9-ethyl derivatives prioritize modifications at position 9, which influence steric and electronic interactions. For example, 39s showed a 65.4% synthetic yield and activity as a PRMT inhibitor, suggesting substituent size impacts both synthesis efficiency and bioactivity .
  • Ring System Variations : The β-carboline analog (CAS 1751-78-6) replaces the carbazole core with a pyridoindole system, altering π-π stacking and binding modes in neurological targets .

Physicochemical Properties

  • Melting Points : The parent compound has a high melting point (266–267.5°C), indicative of strong intermolecular forces, while the 9-ethyl derivative requires cold storage (2–8°C), suggesting lower thermal stability .
  • Acidity : The parent’s predicted pKa of 4.52 highlights moderate acidity, likely due to the carboxylic acid group. Substituents like tert-butyl or cyclobutylmethyl may alter solubility and ionization .

Biological Activity

4,4-Dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS: 1424995-09-4) is a compound with a unique tetrahydrocarbazole structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections will delve into its biological activity, synthesis pathways, and relevant research findings.

PropertyValue
Molecular FormulaC15H15NO3
Molecular Weight257.29 g/mol
Purity95%
IUPAC NameThis compound

Antitumor Activity

Research has indicated that compounds related to the tetrahydrocarbazole structure exhibit significant antitumor properties. For example, derivatives of tetrahydrocarbazole have been synthesized and evaluated for their ability to inhibit tumor cell growth. A study highlighted the synthesis of Mannich bases from tetrahydrocarbazole derivatives that demonstrated promising antitumor activity in vitro against various cancer cell lines .

Central Nervous System Effects

The biological activity of tetrahydrocarbazoles extends to their effects on the central nervous system (CNS). Compounds derived from this class have been explored for their potential as CNS-active agents. Specifically, they have been investigated for their roles in synthesizing antiemetic drugs and neuropeptide Y (NPY) antagonists . The structural characteristics of these compounds facilitate interactions with neurotransmitter systems.

Antiviral Properties

Another area of interest is the antiviral activity of tetrahydrocarbazole derivatives. Research has shown that certain synthesized compounds exhibit inhibitory effects on HIV integrase, suggesting potential applications in antiviral therapies . The mechanism of action may involve the inhibition of viral replication processes.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in tumor progression or viral replication.
  • Receptor Interaction : These compounds may interact with various receptors in the CNS or other systems to exert their pharmacological effects.

Synthesis and Evaluation

A notable case study involved the synthesis of several tetrahydrocarbazole derivatives and their evaluation for antitumor activity. The study reported a series of compounds with varying substitutions on the carbazole core that were tested against different cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Structural Analysis

Crystal structure analyses have provided insights into the conformations adopted by these compounds in solid-state forms. Such studies reveal how structural variations can influence biological activity and interactions at the molecular level .

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